![molecular formula C13H10F3N B1334235 3-[4-(トリフルオロメチル)フェニル]アニリン CAS No. 400747-98-0](/img/structure/B1334235.png)

3-[4-(トリフルオロメチル)フェニル]アニリン

説明

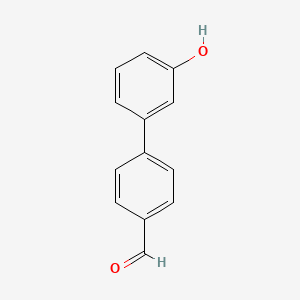

3-[4-(Trifluoromethyl)phenyl]aniline is a chemical compound that belongs to the aniline family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This structural feature significantly influences the compound's physical and chemical properties, reactivity, and potential applications in various fields such as materials science and organic synthesis.

Synthesis Analysis

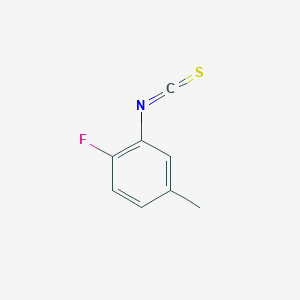

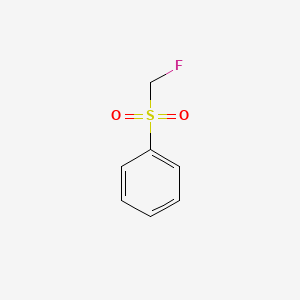

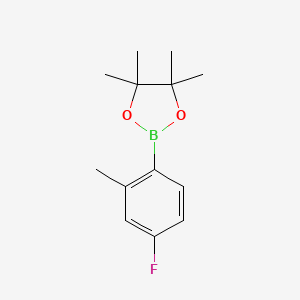

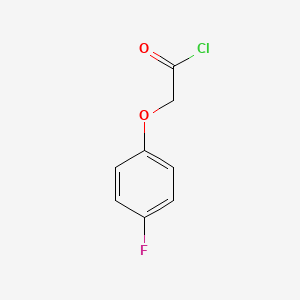

The synthesis of compounds related to 3-[4-(Trifluoromethyl)phenyl]aniline can be complex, involving multiple steps and intermediates. For instance, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde involves the formation of N-hydroxymethyl aniline as a key intermediate, which can further react to form benzoxazine and byproducts . Similarly, the synthesis of isomeric (3,3,3-trifluoropropyl)anilines from corresponding nitrobenzaldehydes includes a critical step where the carboxylic group is transformed into a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of 3-[4-(Trifluoromethyl)phenyl]aniline and its derivatives is significantly influenced by the presence of the trifluoromethyl group. Studies on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline have shown that the position of the substituent group on the benzene ring and its electron donor-acceptor capabilities play a crucial role in determining the molecular structural and electronic properties . The intramolecular hydrogen bonds and the effects of substituents on the vibrational spectra have been analyzed in detail .

Chemical Reactions Analysis

The reactivity of aniline derivatives bearing trifluoromethyl groups can lead to various chemical reactions. For example, phenyliodine bis(trifluoroacetate)-mediated oxidative C-C bond formation has been used to synthesize 3-hydroxy-2-oxindoles and spirooxindoles from anilides . The introduction of a hydroxy group at the para position and N-iodophenylation of N-arylamides using phenyliodine(III) bis(trifluoroacetate) has also been described, showcasing the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[4-(Trifluoromethyl)phenyl]aniline derivatives are diverse. For instance, derivatives with trifluoromethyl or trifluoromethoxy end groups have been found to exhibit stable smectic B and A phases, respectively, in liquid crystals, with the moderately polar nature of these mesogens stabilizing monolayer smectic states . Spectroscopic and quantum chemical studies have provided insights into the vibrational, structural, thermodynamic characteristics, and electronic properties of these compounds . The effects of substituents on the aniline ring have been shown to influence the liquid crystalline properties and the potential utility in non-linear optical materials .

科学的研究の応用

分子インプリントポリマー

この化合物は、特定の分子認識のために設計された分子インプリントポリマーの生成に使用されます。 –PhCF3基の存在は、電極表面への電気化学的酸化によるチオフェン誘導体の堆積に特に役立ちます .

農薬合成

3-[4-(トリフルオロメチル)フェニル]アニリン: は、広く使用されている殺虫剤であるフィプロニルの合成における重要な中間体です。 ラットにおける代謝経路と、同位体標識を用いた効果について研究されています .

抗菌活性

この化合物の誘導体は合成され、抗菌活性、特に腸球菌やメチシリン耐性黄色ブドウ球菌 (MRSA) などの脅威的な細菌病原体に対する抗菌活性について評価されています。 aureus (MRSA) .

がん治療

特定の化合物の一部であるトリフルオロメチル基は、FDA によりがん治療に使用することが承認されています。 例えば、同様のトリフルオロメチルフェニル構造を含むソラフェニブは、進行性肝細胞癌の治療に使用されます .

抗真菌剤および殺虫剤

研究により、アミド部分を包含し、3-[4-(トリフルオロメチル)フェニル]アニリンと構造的に関連するトリフルオロメチルピリミジン誘導体は、作物保護に役立つ顕著な抗真菌および殺虫特性を示すことが示されています .

Safety and Hazards

作用機序

Target of Action

Compounds with trifluoromethyl groups are often used in pharmaceuticals due to their ability to modulate the properties of bioactive molecules .

Mode of Action

The trifluoromethyl group is known to influence the chemical reactivity, physico-chemical behavior, and biological activity of compounds . It can enhance the lipophilicity and metabolic stability of drugs, potentially improving their interaction with biological targets .

Biochemical Pathways

It’s worth noting that trifluoromethyl-containing compounds can participate in various biochemical processes due to their unique properties .

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drugs, which may influence their bioavailability .

Result of Action

The presence of the trifluoromethyl group can modulate the bioactivity of compounds, potentially leading to various biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[4-(Trifluoromethyl)phenyl]aniline. For instance, the trifluoromethyl group can enhance the stability of compounds under physiological conditions . .

特性

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSCKIULIJLTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960532 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400747-98-0 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)